![molecular formula C15H31NO2S B13175103 tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is a chemical compound with the molecular formula C15H31NO2S and a molecular weight of 289.48 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a tert-butyl carbamate group and a butan-2-ylsulfanyl hexyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexyl chain containing a butan-2-ylsulfanyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with various enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate: Another carbamate with a different sulfanyl chain.
Uniqueness
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a butan-2-ylsulfanyl hexyl chain. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C15H31NO2S |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
tert-butyl N-(6-butan-2-ylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C15H31NO2S/c1-6-13(2)19-12-10-8-7-9-11-16-14(17)18-15(3,4)5/h13H,6-12H2,1-5H3,(H,16,17) |
InChI Key |
NKTSQNVHHJUEIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



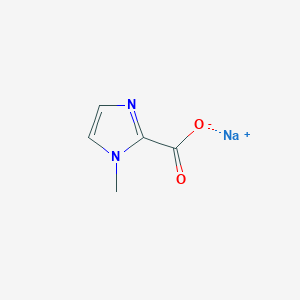
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)

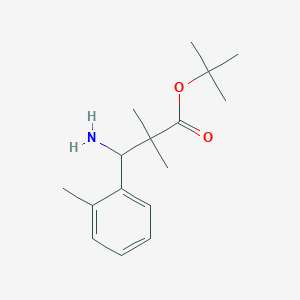
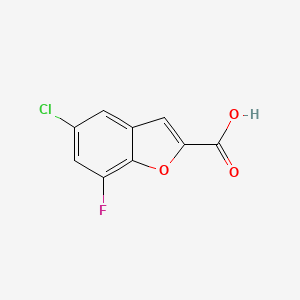

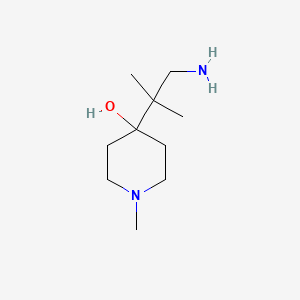
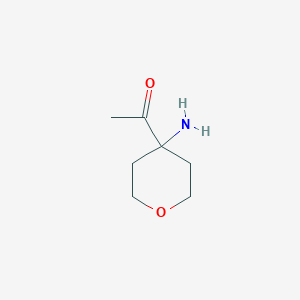
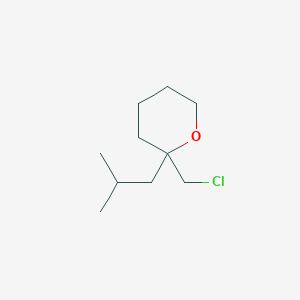
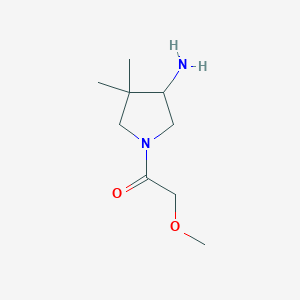
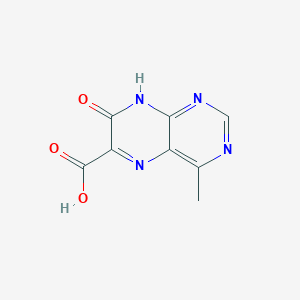
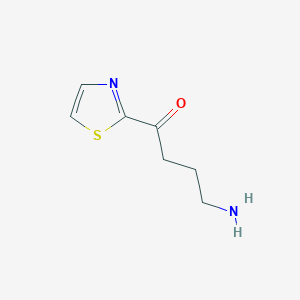
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
